molecular formula C22H23NO4 B14912200 (R)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid

(R)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid

Cat. No.: B14912200
M. Wt: 365.4 g/mol
InChI Key: CIBDFTHTYIOBFO-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopropylpropanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopropylpropanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.

    Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The Fmoc group can be removed through a substitution reaction using piperidine, revealing the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Piperidine is used to remove the Fmoc protecting group.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amino acids or peptides.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopropylpropanoic acid is used in the synthesis of complex peptides and proteins. Its Fmoc group provides a reliable method for protecting amino groups during multi-step synthesis.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for creating peptide libraries used in high-throughput screening.

Medicine

In medicine, the compound is explored for its potential in drug development, particularly in the design of peptide-based therapeutics. Its stability and ease of deprotection make it suitable for creating bioactive peptides.

Industry

Industrially, this compound is used in the production of synthetic peptides for research and therapeutic purposes. It is also employed in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopropylpropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. Upon completion of the synthesis, the Fmoc group is removed using piperidine, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolylpropanoic acid): Similar in structure but with a different side chain.

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenylpropanoic acid): Another similar compound with a phenyl group instead of a cyclopropyl group.

Uniqueness

The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopropylpropanoic acid lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with constrained conformations, which can enhance their stability and bioactivity.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

(2R)-3-cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid

InChI

InChI=1S/C22H23NO4/c1-23(20(21(24)25)12-14-10-11-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t20-/m1/s1

InChI Key

CIBDFTHTYIOBFO-HXUWFJFHSA-N

Isomeric SMILES

CN([C@H](CC1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CN(C(CC1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.